4,7-Dimethyl-6-nitro-2H-chromen-2-one is a synthetic derivative of coumarin, a class of naturally occurring organic compounds. Coumarin derivatives are prominent in medicinal chemistry for their diverse biological activities. [] 4,7-Dimethyl-6-nitro-2H-chromen-2-one, specifically, has been investigated for its antibacterial and anti-corrosion properties.
4,7-Dimethyl-6-nitro-2H-chromen-2-one, also known as 6-nitro-4,7-dimethylcoumarin, is a synthetic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds that are known for their diverse biological activities and structural versatility. The presence of a nitro group at the sixth position of the chromen-2-one structure enhances its reactivity and potential applications in medicinal chemistry.
This compound is classified as a nitrated coumarin. Coumarins, including 4,7-dimethyl-6-nitro-2H-chromen-2-one, are widely studied for their pharmacological properties, which include antimicrobial, antioxidant, and anticancer activities. The synthesis of this compound typically involves the nitration of 4,7-dimethylcoumarin using a mixture of nitric acid and sulfuric acid under controlled conditions to achieve desired yields and purity .
The synthesis of 4,7-dimethyl-6-nitro-2H-chromen-2-one can be achieved through several methods:
The molecular formula for 4,7-dimethyl-6-nitro-2H-chromen-2-one is . Its structure consists of a chromenone backbone with two methyl groups at positions four and seven and a nitro group at position six.
Key Structural Features:
The compound's molecular weight is approximately 218.21 g/mol, with a melting point that varies based on purity but generally falls within the range of 150–160 °C .
4,7-Dimethyl-6-nitro-2H-chromen-2-one undergoes several chemical reactions:
The mechanism of action for 4,7-dimethyl-6-nitro-2H-chromen-2-one involves several pathways:
The physical properties of 4,7-dimethyl-6-nitro-2H-chromen-2-one include:
Chemical properties include:
4,7-Dimethyl-6-nitro-2H-chromen-2-one has various applications in scientific research:
The compound is systematically named 4,7-dimethyl-6-nitro-2H-chromen-2-one under IUPAC conventions. This nomenclature precisely defines its coumarin backbone (chromen-2-one), with substituents at three positions:
The core structure consists of a benzopyrone scaffold, where the benzene ring is fused with a pyrone ring (containing a lactone functionality). The substituents are positioned ortho to each other on the benzene ring (6-nitro and 7-methyl), which influences electronic properties and reactivity. The SMILES string CC1=CC(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])C and InChIKey LFBQEZTXFHKTPY-UHFFFAOYAV [2] provide unambiguous representations for chemical databases and computational studies.
Table 1: Structural Positional Analysis
| Position | Substituent | Role in Structure |
|---|---|---|
| 2 | Carbonyl oxygen | Lactone functionality |
| 4 | Methyl group | Pyrone ring electron modulation |
| 6 | Nitro group | Benzene ring electron withdrawal |
| 7 | Methyl group | Benzene ring steric/electronic influence |
The molecular formula C₁₁H₉NO₄ [2] reflects:
The calculated molecular weight is 219.19 g/mol. This mass is consistent with nitro-coumarin derivatives, differing from simpler analogs like 6-nitrocoumarin (C₉H₅NO₄, 191.14 g/mol [6]) due to the added methyl groups. The mass spectrum would show a characteristic M⁺ peak at m/z 219, with fragmentation expected at the nitro group (-NO₂, -46 amu) and lactone ring.
Table 2: Molecular Weight Comparison of Nitro-Substituted Coumarins
| Compound | Molecular Formula | Molecular Weight (g/mol) | |
|---|---|---|---|
| 4,7-Dimethyl-6-nitro-2H-chromen-2-one | C₁₁H₉NO₄ | 219.19 | |
| 7-Chloro-4-methyl-6-nitro-2H-chromen-2-one | C₁₀H₆ClNO₄ | 239.61 | [3] |
| 6-Nitro-2H-chromen-2-one | C₉H₅NO₄ | 191.14 | [6] |
| 2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-one | C₁₁H₁₁NO₄ | 221.21 | [8] |
This compound is cataloged under several aliases and unique database identifiers:
The absence of a public CAS number in the search results suggests it may be less commercially prevalent than other nitro-substituted coumarins. Its PubChem entry (CID 748301) serves as the primary reference for structural, physical, and spectral data [2].
Table 3: Key Registry Identifiers
| Identifier Type | Value | Database/Link |
|---|---|---|
| PubChem CID | 748301 | https://pubchem.ncbi.nlm.nih.gov/compound/748301 |
| Molecular Formula | C₁₁H₉NO₄ | PubChem, ChemSpider |
| InChIKey | LFBQEZTXFHKTPY-UHFFFAOYAV | Universal chemical identifier |
Note: Synonyms reflect naming conventions prioritizing substituent order (position number + group type).
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: